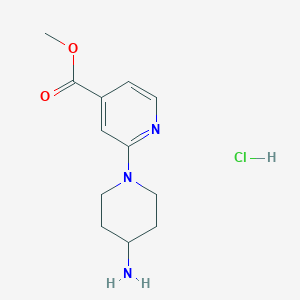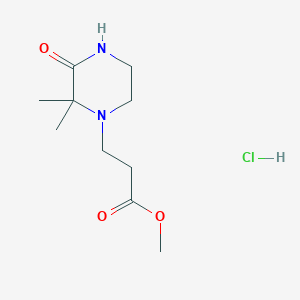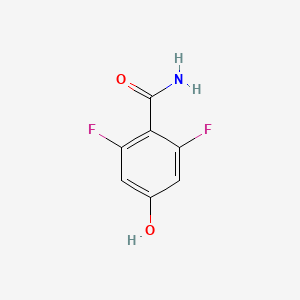
1-(Cyclopropylmethyl)pyrazole-4-boronic acid
Vue d'ensemble
Description
1-(Cyclopropylmethyl)pyrazole-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclopropylmethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the field of organic synthesis.
Mécanisme D'action
Target of Action
Pyrazole boronic acids are often used as reagents in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura reaction, the pyrazole boronic acid acts as a nucleophile, transferring its organic group to a palladium complex through a process called transmetalation .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds .
Result of Action
The result of the Suzuki-Miyaura reaction involving a pyrazole boronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The boronic acid group can be introduced through various methods, including the use of borane reagents and oxidative dehydroborylation .
Industrial Production Methods
Industrial production of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylmethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical reaction conditions involve mild temperatures and the use of solvents such as ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)pyrazole-4-boronic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-Methyl-4-pyrazole boronic acid pinacol ester: Contains a pinacol ester group instead of a free boronic acid group.
3-Formylphenylboronic acid: A phenylboronic acid derivative with a formyl group.
Uniqueness
1-(Cyclopropylmethyl)pyrazole-4-boronic acid is unique due to the presence of the cyclopropylmethyl group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other boronic acid derivatives and can lead to different chemical and biological activities.
Propriétés
IUPAC Name |
[1-(cyclopropylmethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6,11-12H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPPXAMWTWGISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


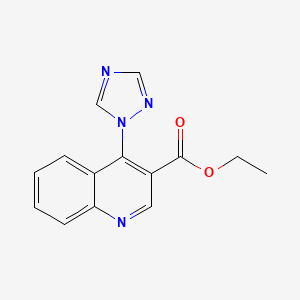
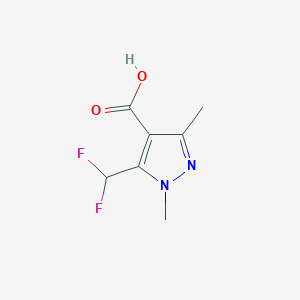
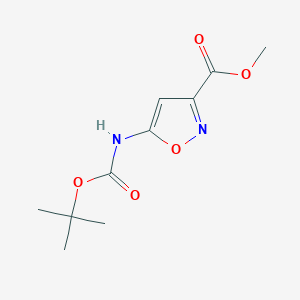
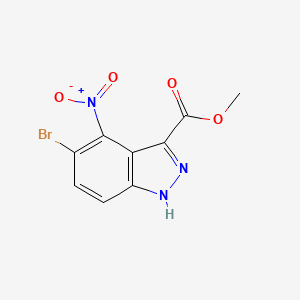
![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1430170.png)
![1-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1430171.png)
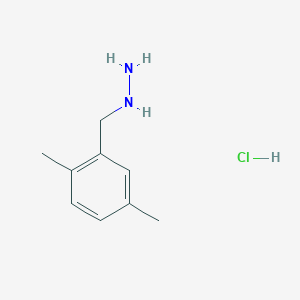
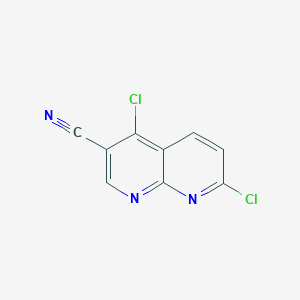
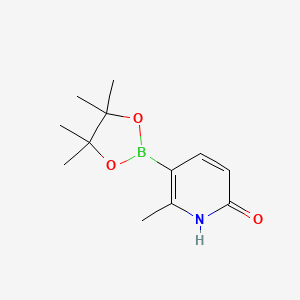
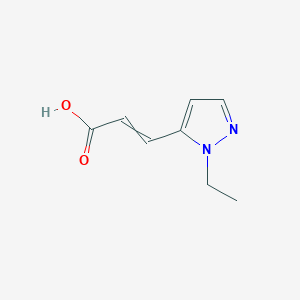
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)
